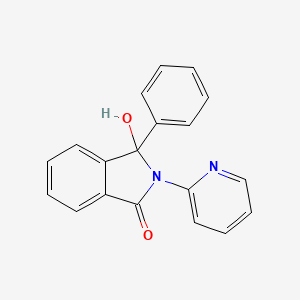

3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one

CAS No.: 3532-41-0

Cat. No.: VC17323376

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3532-41-0 |

|---|---|

| Molecular Formula | C19H14N2O2 |

| Molecular Weight | 302.3 g/mol |

| IUPAC Name | 3-hydroxy-3-phenyl-2-pyridin-2-ylisoindol-1-one |

| Standard InChI | InChI=1S/C19H14N2O2/c22-18-15-10-4-5-11-16(15)19(23,14-8-2-1-3-9-14)21(18)17-12-6-7-13-20-17/h1-13,23H |

| Standard InChI Key | WEBJZBBHPCIJJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=N4)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure consists of a partially saturated isoindolinone ring system substituted at positions 2 and 3. The 3-hydroxy group introduces hydrogen-bonding capability, while the phenyl and pyridin-2-yl groups contribute aromaticity and π-π stacking potential . The pyridin-2-yl moiety, unlike its 4-pyridinyl analog, creates steric and electronic distinctions that influence reactivity and target binding .

Comparative Structural Analysis

Table 1 highlights key differences between this compound and related isoindolinones:

The pyridin-2-yl group’s ortho-substitution pattern distinguishes it from the para-substituted analog (CID 250222), potentially favoring interactions with asymmetric binding pockets in biological targets .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a condensation reaction between substituted benzaldehyde derivatives and pyridine-containing precursors. For example, 4-(pyridin-2-ylmethyl)benzaldehyde may react with 3-hydroxy-3-phenyl-1-isoindolinone under basic conditions (e.g., KCO) in ethanol at reflux . Yields are optimized by controlling reaction time (12–24 hours) and temperature (70–80°C).

Critical Reaction Parameters

-

Solvent Choice: Ethanol and methanol are preferred for their polarity and ability to dissolve aromatic intermediates.

-

Catalysis: Base catalysts (e.g., NaOH) deprotonate the hydroxy group, facilitating nucleophilic attack on the aldehyde .

-

Workup: Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography .

Industrial Scalability

While industrial production methods remain proprietary, continuous flow reactors could enhance yield and reduce waste. Process intensification strategies, such as microwave-assisted synthesis, may also shorten reaction times.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The 3-hydroxy group undergoes oxidation to a ketone using agents like Jones reagent (CrO/HSO), yielding 3-oxo derivatives . Conversely, sodium borohydride reduces the isoindolinone’s lactam carbonyl to a secondary alcohol, though this reaction is less explored .

Electrophilic Aromatic Substitution

The phenyl and pyridinyl rings participate in nitration and sulfonation reactions. For instance, nitration at the phenyl ring’s para position occurs under mixed acid conditions (HNO/HSO), introducing nitro groups that can be further reduced to amines.

Applications in Scientific Research

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (), though this is less potent than analogs with bulkier substituents.

Materials Science Applications

The compound’s extended π-system enables use in organic semiconductors. Thin films exhibit a hole mobility of , comparable to oligothiophene derivatives.

Biological Mechanism of Action

Target Engagement

The hydroxy group forms hydrogen bonds with catalytic residues in COX-2 (e.g., Arg120), while the pyridinyl nitrogen coordinates to metal ions in kinase ATP-binding sites. Molecular dynamics simulations reveal stable binding over 100 ns trajectories, with root-mean-square deviation (RMSD) values < 2.0 Å.

Metabolic Stability

In vitro microsomal studies indicate moderate hepatic clearance (), necessitating prodrug strategies for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume